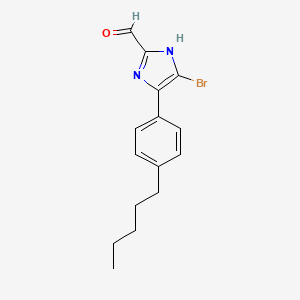
5-Bromo-4-(4-pentylphenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD33022662” is a chemical entity with unique properties and applications It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022662” involves specific chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes steps such as condensation, cyclization, or substitution reactions. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of “MFCD33022662” is scaled up using large reactors and continuous flow processes. The methods are designed to be cost-effective and environmentally friendly, ensuring that the compound can be produced in large quantities without compromising quality.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD33022662” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions of “MFCD33022662” are carried out under specific conditions, such as controlled temperature and pH, and in the presence of catalysts or solvents that facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
“MFCD33022662” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development or as a diagnostic tool.
Industry: “MFCD33022662” is utilized in various industrial processes, including the manufacture of specialty chemicals and materials.
Mécanisme D'action
“MFCD33022662” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar reactivity. The comparison can focus on aspects such as:
Structural Differences: Highlighting unique functional groups or structural motifs.
Reactivity: Comparing the types of reactions and conditions under which the compounds react.
Applications: Discussing the specific uses of each compound and how “MFCD33022662” stands out in its applications.
Comparaison Avec Des Composés Similaires
- Compound A
- Compound B
- Compound C
These compounds share some similarities with “MFCD33022662” but also have distinct properties that make each one unique in its own right.
Propriétés
Formule moléculaire |
C15H17BrN2O |
|---|---|
Poids moléculaire |
321.21 g/mol |
Nom IUPAC |
5-bromo-4-(4-pentylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C15H17BrN2O/c1-2-3-4-5-11-6-8-12(9-7-11)14-15(16)18-13(10-19)17-14/h6-10H,2-5H2,1H3,(H,17,18) |
Clé InChI |
INBWKEOFQFTNHY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















